molecular formula C20H18O5V B084922 Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium CAS No. 14767-37-4

Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium

Cat. No.: B084922
CAS No.: 14767-37-4
M. Wt: 389.3 g/mol
InChI Key: AKWIQDLAMYMHDA-UHFFFAOYSA-N
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Description

Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium is a useful research compound. Its molecular formula is C20H18O5V and its molecular weight is 389.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Material Science

Vanadium complexes, including oxobis derivatives, have been extensively studied for their catalytic properties and potential applications in material science. For example, they have been used in the oxidation reactions as catalysts to mediate various chemical processes. These complexes are known for their ability to facilitate the oxidation of organic compounds, offering a pathway to synthesizing valuable chemical products with high efficiency and selectivity. The studies have demonstrated that oxobis(phenyl-1,3-butanedione) vanadium(IV) complexes, synthesized from simple and solvent-free one-pot dry-melt reactions, show potential in catalyzing aerobic oxidation reactions. This catalytic activity is attributed to their stable coordination environment, which can efficiently mediate electron transfer processes essential for oxidation reactions (Zegke, Spencer, & Lord, 2019).

Biological Studies

In biological research, oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium complexes have been investigated for their bioactive properties, particularly their antitumor activity. While direct studies on this specific complex might be limited, related vanadium complexes have shown promising results in cancer treatment research. They demonstrate cytotoxicity towards cancerous cells, making them potential candidates for developing new anticancer drugs. For instance, certain vanadium complexes exhibit significant cytotoxic effects against lung carcinoma cells, showcasing their potential as therapeutic agents. These complexes' ability to remain non-toxic towards normal cells while showing high potency against cancerous cells underscores their potential in targeted cancer therapy applications (Qin et al., 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium involves the reaction between vanadium(IV) oxide and 1-phenylbutane-1,3-dione in the presence of a base such as sodium hydroxide. The resulting product is then oxidized to form the desired compound.", "Starting Materials": ["Vanadium(IV) oxide", "1-phenylbutane-1,3-dione", "Sodium hydroxide", "Methanol"], "Reaction": ["Step 1: Dissolve 1-phenylbutane-1,3-dione in methanol and add sodium hydroxide to the solution.", "Step 2: Add vanadium(IV) oxide to the solution and stir for several hours at room temperature.", "Step 3: Filter the resulting product and wash it with methanol.", "Step 4: Oxidize the product with hydrogen peroxide in the presence of acetic acid to form Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium.", "Step 5: Recrystallize the product from a suitable solvent to obtain pure Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium."] }

CAS No.

14767-37-4

Molecular Formula

C20H18O5V

Molecular Weight

389.3 g/mol

IUPAC Name

oxovanadium(2+);1-phenylbutane-1,3-dione

InChI

InChI=1S/2C10H9O2.O.V/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;;/h2*2-7H,1H3;;/q2*-1;;+2

InChI Key

AKWIQDLAMYMHDA-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.O=[V+2]

SMILES

CC(=O)CC(=O)C1=CC=CC=C1.CC(=O)CC(=O)C1=CC=CC=C1.O=[V]

Canonical SMILES

CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.O=[V+2]

14767-37-4

Origin of Product

United States

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